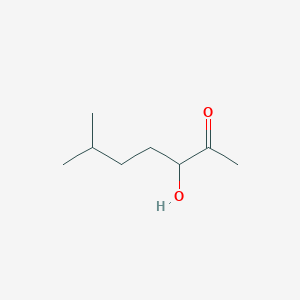

3-Hydroxy-6-methylheptan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

687638-86-4 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

3-hydroxy-6-methylheptan-2-one |

InChI |

InChI=1S/C8H16O2/c1-6(2)4-5-8(10)7(3)9/h6,8,10H,4-5H2,1-3H3 |

InChI Key |

IUPOQZQYWZEIPA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C(=O)C)O |

Origin of Product |

United States |

Aldolase Catalyzed Carbon Carbon Bond Formation:

The key carbon-carbon bond in 3-Hydroxy-6-methylheptan-2-one is formed between the second and third carbon atoms. This is analogous to an aldol (B89426) reaction. In nature, aldolase enzymes catalyze this type of transformation. Type II aldolases, for example, use a zinc cofactor to facilitate the reaction between a donor ketone and an acceptor aldehyde. nih.gov A bio-inspired route could, therefore, involve the use of an aldolase to catalyze the condensation of acetone (B3395972) (as the donor) with isovaleraldehyde (B47997) (as the acceptor).

While a specific aldolase for this exact reaction is not prominently documented in the literature, the broad substrate tolerance of some aldolases suggests this is a feasible approach. The reaction would offer a direct and atom-economical route to the racemic or potentially an enantiomerically enriched product, depending on the enzyme's stereoselectivity.

Biocatalytic Reduction of a Diketone Precursor:

An alternative bio-inspired strategy involves the stereoselective reduction of a prochiral diketone precursor, 6-methylheptan-2,3-dione. This approach leverages the wide availability and high selectivity of oxidoreductase enzymes, particularly ketone reductases (KREDs) and alcohol dehydrogenases (ADHs). nih.govnih.govproquest.com These enzymes, often dependent on nicotinamide cofactors (NADH or NADPH), can reduce one of the ketone groups with high enantioselectivity, yielding a chiral hydroxy ketone.

The enzyme would selectively reduce the ketone at the C-3 position to a hydroxyl group, leaving the C-2 ketone untouched. The challenge lies in finding or engineering an enzyme that exhibits both high regioselectivity (reducing only one of the two ketones) and high enantioselectivity (producing a single enantiomer). The biocatalytic production of chiral alcohols from prochiral ketones is a well-established industrial technology, suggesting that screening commercial enzyme libraries could yield a suitable candidate for this transformation. nih.govresearchgate.net

Research Findings in Analogous Systems

While specific data on the bio-inspired synthesis of 3-Hydroxy-6-methylheptan-2-one is scarce, research on similar β-hydroxy ketones demonstrates the potential of this approach. For example, various ketoreductases have been successfully employed for the asymmetric reduction of different ketoesters and diketones to their corresponding chiral hydroxy compounds with excellent yields and enantiomeric excess.

A study on the butanediol dehydrogenase from Bacillus clausii demonstrated its capability to asymmetrically reduce a range of aliphatic 1,2-diketones. For instance, the reduction of 5-methyl-2,3-hexanedione, a close structural analog of the potential precursor for this compound, yielded predominantly the corresponding α-hydroxy ketone. This highlights the principle of regioselective reduction which is central to a bio-inspired route.

The following interactive table summarizes typical results from the biocatalytic reduction of various ketones to chiral alcohols, illustrating the high efficiency and selectivity achievable with enzymatic methods.

| Enzyme Source | Substrate | Product | Conversion (%) | Enantiomeric Excess (%) |

| Rhodococcus erythropolis | 3,5-Bistrifluoromethylacetophenone | (S)-3,5-Bistrifluoromethylphenyl ethanol | >98 | >99.9 |

| KRED1001 | Ethyl 4-chloro-3-oxobutanoate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | >99 | >99.5 |

| D-Lactate Dehydrogenase | 4-Fluorophenylglyoxylic acid | (R)-3-(4-Fluorophenyl)-2-hydroxypropionic acid | >95 | >99 |

| Bacillus clausii BDH | 5-Methyl-2,3-hexanedione | 5-Methyl-3-hydroxy-2-hexanone | High | Not Reported |

This data is based on findings for analogous compounds to illustrate the potential of biocatalytic routes. nih.gov

These findings underscore the feasibility of developing a robust, selective, and sustainable bio-inspired synthetic route to this compound by leveraging the power of biocatalysis. Future research in this area would likely focus on enzyme discovery and protein engineering to identify or create a biocatalyst with optimal activity and selectivity for the specific substrates required to produce the target compound.

Synthetic Methodologies

Classical and Contemporary Approaches to the Synthesis of 3-Hydroxy-6-methylheptan-2-one

The construction of the carbon skeleton and the introduction of the hydroxyl and ketone functionalities can be achieved through various non-stereoselective methods.

Aldol (B89426) Condensation Strategies and Subsequent Transformations

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis that can be adapted to produce β-hydroxy ketones. wikipedia.orgthieme-connect.demasterorganicchemistry.com It is important to note that a common synthetic route involving the crossed aldol condensation of isovaleraldehyde (B47997) (3-methylbutanal) and acetone (B3395972) yields the isomeric β-hydroxy ketone, 4-hydroxy-6-methylheptan-2-one, not the target α-hydroxy ketone. google.comgoogle.comgoogle.com

To achieve the this compound structure via an aldol pathway, a regioselective approach is necessary. One plausible strategy involves the directed aldol addition between the enolate of a suitable ketone and an aldehyde. For instance, the kinetically controlled formation of the lithium enolate of 2-butanone (B6335102) using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by reaction with isobutyraldehyde (B47883) (2-methylpropanal), would yield the desired carbon skeleton with the hydroxyl group at the C3 position. Subsequent transformation of the resulting ethyl ketone to a methyl ketone would be required.

Alternatively, a more direct approach would be the reaction of an acetaldehyde (B116499) enolate with 4-methyl-2-pentanone. However, controlling the regioselectivity and preventing self-condensation presents significant challenges under standard basic conditions. wikipedia.org

Carbonyl Reduction and Hydroxylation Techniques

A more direct route to α-hydroxy ketones involves the selective reduction of an α-diketone or the direct α-hydroxylation of a ketone.

Reduction of α-Diketones: The synthesis could commence with the corresponding α-diketone, 6-methylheptane-2,3-dione. Selective reduction of the C3 carbonyl group in the presence of the C2 carbonyl can be challenging but may be achieved using specific reducing agents under controlled conditions.

α-Hydroxylation of Ketones: A more common and contemporary approach is the direct oxidation of the α-carbon of a ketone. organic-chemistry.org This can be accomplished by generating the enolate of 6-methylheptan-2-one, followed by reaction with an electrophilic oxygen source. Common reagents for this transformation include molybdenum peroxide (MoOPH) or, more modernly, (camphorsulfonyl)oxaziridines. organic-chemistry.org The reaction proceeds by nucleophilic attack of the enolate on the oxygen atom of the oxidizing agent.

Regioselective and Chemoselective Syntheses

Achieving the desired 3-hydroxy isomer requires careful control of regioselectivity. In aldol-based strategies, the use of pre-formed, kinetically generated enolates is paramount to prevent the formation of undesired constitutional isomers that can arise from reactions at other α-carbons or from self-condensation. ttu.edu

In α-hydroxylation strategies, the regioselectivity is dictated by the formation of the enolate from the starting ketone, 6-methylheptan-2-one. Deprotonation can occur at C1 or C3. While the C1 position is sterically less hindered, thermodynamic conditions may favor the more substituted C3 enolate, leading to the desired product. The choice of base and reaction conditions is critical for controlling this selectivity.

Stereoselective Synthesis of Enantiomers and Diastereomers

Many applications of chiral molecules require enantiomerically pure forms. Stereoselective synthesis of this compound can be achieved using chiral auxiliaries, asymmetric catalysis, or biocatalytic methods.

Chiral Auxiliaries and Asymmetric Catalysis

Asymmetric synthesis provides a powerful means to control the stereochemical outcome of a reaction.

Chiral Auxiliaries: Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. wikipedia.orgsigmaaldrich.com For an aldol approach, a substrate such as an N-propionyl oxazolidinone (an Evans auxiliary) can be used. Deprotonation followed by reaction with isobutyraldehyde establishes two new stereocenters with high diastereoselectivity. Subsequent reductive removal of the auxiliary would yield a chiral diol, which could then be selectively oxidized to the target α-hydroxy ketone.

Asymmetric Catalysis: This approach uses a chiral catalyst to influence the stereoselectivity of the reaction. For the α-hydroxylation of 6-methylheptan-2-one, a chiral catalyst can be used to enantioselectively form the C-O bond. For example, the oxidation of ketone enolates can be rendered asymmetric using chiral phase-transfer catalysts or metal complexes with chiral ligands, such as chiral palladium(II) complexes. core.ac.uk These catalysts create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other.

Table 1: Examples of Asymmetric Oxidation of Ketones Note: This table presents data for analogous reactions to illustrate typical outcomes, as specific data for this compound is not readily available.

| Ketone Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |

| Propiophenone | Chiral Bimetallic Pd(II) Complex / CuCl₂ | (R)-2-hydroxy-1-phenylpropan-1-one | 68-82% | core.ac.uk |

| 1-(3-chlorophenyl)-propan-1-one | Chiral Bimetallic Pd(II) Complex / CuCl₂ | (R)-1-(3-chlorophenyl)-2-hydroxypropan-1-one | 92% | core.ac.uk |

| Cyclohexanone | Chiral Bimetallic Pd(II) Complex / CuCl₂ | (R)-2-hydroxycyclohexan-1-one | 67% | core.ac.uk |

Biocatalytic Approaches (e.g., Microbial or Enzymatic Reductions)

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity under mild conditions. nih.govbohrium.comnih.gov This is a particularly effective strategy for producing enantiomerically pure α-hydroxy ketones. semanticscholar.orgresearchgate.net

Enzymatic Reduction of α-Diketones: A highly effective method for stereoselective synthesis is the asymmetric reduction of the precursor α-diketone, 6-methylheptane-2,3-dione. A wide range of carbonyl reductases (CREDs), often from yeast or bacteria, can catalyze the reduction of one carbonyl group with high enantioselectivity, leaving the other intact. almacgroup.com The choice of enzyme (or microorganism) determines which enantiomer of the α-hydroxy ketone is produced. This method benefits from high selectivity and environmentally benign reaction conditions.

Enzymatic Carboligation: Thiamine diphosphate-dependent lyases (ThDP-lyases) can catalyze the acyloin condensation (carboligation) of two aldehyde molecules or an aldehyde and a keto acid. semanticscholar.org A plausible route to (R)-3-hydroxy-6-methylheptan-2-one involves the condensation of isovaleraldehyde with pyruvic acid, catalyzed by an enzyme such as pyruvate (B1213749) decarboxylase. This reaction forms the C-C bond and sets the stereocenter in a single, highly selective step. researchgate.net

Table 2: Biocatalytic Synthesis of Analogous α-Hydroxy Ketones

| Enzyme/Organism | Substrates | Product | Enantiomeric Excess (ee) | Reference |

| Pyruvate Decarboxylase | Isovaleraldehyde, Pyruvic acid | 3-Hydroxy-5-methyl-2-hexanone | Not Specified | researchgate.net |

| Carbonyl Reductase (CRED) Library | Various α-halo ketones | Chiral α-halo alcohols | >99% | almacgroup.com |

| Aldo-Keto Reductases (AKRs) | Ketoesters | Chiral hydroxyesters | >99.9% | researchgate.net |

Total Synthesis of Complex Natural Products Incorporating the this compound Moiety

The this compound structural unit, particularly as its corresponding side chain, is a key component in a number of biologically important molecules. Its stereochemistry often plays a pivotal role in the biological activity of the parent natural product.

While the direct incorporation of the this compound moiety into steroidal and triterpenoid (B12794562) natural products through total synthesis is not extensively documented in readily available literature, the principles of side-chain installation on these scaffolds are well-established. The synthesis of such analogues would likely involve the coupling of a suitably functionalized this compound synthon to a pre-formed steroidal or triterpenoid nucleus.

Triterpenoids are biosynthesized from the cyclization of squalene, leading to a vast array of structurally diverse compounds. The functionalization of these core structures often involves late-stage modifications. Synthetic strategies to access novel triterpenoid analogues often mimic these natural pathways or employ powerful carbon-carbon bond-forming reactions to append complex side chains.

For steroidal systems, numerous methods exist for the construction of the side chain at the C17 position. These methods are designed to control the stereochemistry at C20 and other chiral centers within the side chain. A hypothetical synthesis of a steroidal analogue bearing the this compound side chain would likely involve the reaction of a C17-keto steroid with a nucleophilic reagent derived from this compound, or a multi-step sequence to build the side chain with the desired stereochemistry.

The synthesis of vitamin D analogues is an area of intense research due to their significant biological activities, including roles in calcium homeostasis and cell proliferation. The side chain of vitamin D plays a crucial role in its interaction with the vitamin D receptor (VDR).

A notable example of the incorporation of a side chain derived from this compound is in the synthesis of C2-alkoxy-substituted 19-nor-vitamin D₃ derivatives. In this work, the key CD-ring fragment bearing the side chain, (1R,3aS,7aR,E)-1-((S)-6-hydroxy-6-methylheptan-2-yl)-7a-methyloctahydro-4H-inden-4-ylidene)ethylidene), was synthesized and coupled with a functionalized A-ring synthon.

The synthesis of the required (S)-6-hydroxy-6-methylheptan-2-yl side chain relies on enantioselective methods to establish the correct stereocenter. The biological evaluation of these synthesized 19-nor-vitamin D₃ analogues provides valuable insights into the structure-activity relationships of the vitamin D side chain, demonstrating the importance of specific structural motifs for VDR binding and subsequent biological responses.

Chemical Reactivity and Derivatization

Reactivity of the Hydroxyl Group

The secondary hydroxyl group in 3-Hydroxy-6-methylheptan-2-one is a primary site for several important chemical transformations, including oxidation, etherification, esterification, and substitution reactions.

Oxidation Reactions

The secondary alcohol functionality of this compound can be oxidized to yield a ketone. This transformation results in the formation of the corresponding dione (B5365651), 6-methylheptane-2,3-dione. A variety of oxidizing agents can be employed for this purpose, with common examples including chromium-based reagents and other milder oxidants.

The selection of the oxidizing agent is crucial to ensure the selective oxidation of the secondary alcohol without causing cleavage of the carbon-carbon bonds or other undesired side reactions.

| Oxidizing Agent | Product | Reaction Conditions |

| Chromic acid (H₂CrO₄) | 6-methylheptane-2,3-dione | Aqueous acetone (B3395972) |

| Pyridinium chlorochromate (PCC) | 6-methylheptane-2,3-dione | Dichloromethane |

| Potassium permanganate (B83412) (KMnO₄) | Potential for over-oxidation and cleavage | Basic, cold, dilute |

This table is illustrative and based on general principles of secondary alcohol oxidation.

Etherification and Esterification

The hydroxyl group can readily undergo etherification and esterification reactions to form ethers and esters, respectively.

Etherification: The Williamson ether synthesis provides a common route to ethers from alcohols. In this reaction, the hydroxyl group of this compound is first deprotonated by a strong base, such as sodium hydride (NaH), to form an alkoxide ion. This nucleophilic alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the corresponding ether.

Esterification: Fischer esterification is a classic method for converting alcohols and carboxylic acids into esters in the presence of an acid catalyst. The reaction involves the nucleophilic attack of the alcohol's oxygen on the protonated carbonyl carbon of the carboxylic acid. The equilibrium can be driven towards the ester product by removing water as it is formed. Alternatively, more reactive carboxylic acid derivatives like acid chlorides or anhydrides can be used for a more rapid and often irreversible esterification.

Substitution Reactions

The hydroxyl group is a poor leaving group; however, it can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used to replace the hydroxyl group with a chlorine or bromine atom, respectively evitachem.com. These reactions typically proceed through an SN2 mechanism for primary and secondary alcohols, leading to an inversion of stereochemistry if the carbon atom is chiral.

Reactivity of the Ketone Group

The carbonyl group of the ketone is electrophilic and is susceptible to attack by nucleophiles. This reactivity is central to reduction reactions, as well as nucleophilic additions and condensation reactions.

Reduction Reactions to Alcohols

The ketone functional group in this compound can be reduced to a secondary alcohol, yielding 6-methylheptane-2,3-diol. Common reducing agents for this transformation include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) evitachem.com.

Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and compatibility with protic solvents like methanol (B129727) or ethanol. The reduction with NaBH₄ typically proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

| Reducing Agent | Product | Solvent |

| Sodium borohydride (NaBH₄) | 6-methylheptane-2,3-diol | Methanol, Ethanol |

| Lithium aluminum hydride (LiAlH₄) | 6-methylheptane-2,3-diol | Diethyl ether, THF (followed by aqueous workup) |

This table is illustrative and based on general principles of ketone reduction.

Nucleophilic Additions and Condensation Reactions

Nucleophilic Additions: The ketone carbonyl group can undergo nucleophilic addition with a variety of nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium reagents) and cyanide ions. The reaction with a Grignard reagent, for instance, would lead to the formation of a tertiary alcohol after an acidic workup.

Condensation Reactions: The ketone can participate in condensation reactions, such as the aldol (B89426) condensation, if it possesses α-hydrogens. This compound has α-hydrogens at the C1 position. In the presence of a base, an enolate can be formed at this position, which can then act as a nucleophile, attacking the carbonyl group of another molecule. The initial product is a β-hydroxy ketone, which can subsequently dehydrate to form an α,β-unsaturated ketone. The synthesis of this compound itself can be achieved through an aldol condensation between isovaleraldehyde (B47997) and acetone evitachem.com.

Combined Reactivity and Intramolecular Processes

The unique positioning of the hydroxyl and ketone groups in this compound, a β-hydroxy ketone, governs its intramolecular reactivity. The proximity of these functional groups allows for specific intramolecular processes, including cyclization and tautomerism, which are influenced by reaction conditions.

Molecules that contain two carbonyl groups, or a carbonyl and a hydroxyl group, have the potential to form a ring through an intramolecular reaction. libretexts.org For β-hydroxy ketones like this compound, an intramolecular aldol-type reaction can occur, particularly under basic conditions. This process involves the formation of an enolate at the α-carbon (C1), which then acts as a nucleophile, attacking the carbon of the hydroxyl-bearing group (C3). While this would lead to a strained three-membered ring, a more plausible pathway involves the attack of the hydroxyl oxygen on the carbonyl carbon.

Under acidic or basic conditions, the hydroxyl group can act as a nucleophile and attack the electrophilic carbonyl carbon. This intramolecular hemiacetal or hemiketal formation leads to a cyclic ether. For this compound, this would result in the formation of a five-membered tetrahydrofuran (B95107) ring, which is a thermodynamically stable arrangement. youtube.com

Another potential cyclization pathway for related structures involves the carbonyl-ene reaction, which is an atom-economic method for forming carbon-carbon bonds and creating cyclic alcohols. acs.orgacs.org While this typically involves an alkene, it highlights a class of intramolecular reactions possible for functionalized ketones. Research on the cyclization of simple alkenyl aldehydes has shown that such reactions can be catalyzed by chiral Brønsted acids to yield cyclic products with high selectivity. acs.orgacs.org

| Reaction Type | Description | Potential Product Structure |

| Intramolecular Hemiketal Formation | The hydroxyl oxygen attacks the carbonyl carbon. | Five-membered tetrahydrofuran derivative |

| Intramolecular Aldol-type Reaction | An enolate formed at an α-carbon attacks a carbonyl or hydroxyl-bearing carbon. | Can lead to cyclic β-hydroxy ketones. libretexts.org |

This compound exists in equilibrium with its enol tautomers. Tautomers are constitutional isomers that readily interconvert, primarily through the migration of a proton and the relocation of a double bond. In this case, the equilibrium is between the keto form (containing the C=O group) and the enol forms (containing a C=C double bond and a hydroxyl group).

The tautomerization can be catalyzed by either acid or base.

Base-catalyzed: A base removes an acidic α-hydrogen (from C1 or C3) to form a resonance-stabilized enolate ion. Protonation of the enolate oxygen then yields the enol.

Acid-catalyzed: An acid protonates the carbonyl oxygen, making the α-hydrogens more acidic. A weak base (like water) can then remove an α-hydrogen, leading to the formation of the enol.

As this compound is an asymmetrical ketone, it can form two different enol tautomers by removing a proton from either the C1 or C3 position.

| Isomeric Form | Structure Name | Key Structural Features |

| Keto Form | This compound | C=O at C2, -OH at C3 |

| Enol Form 1 | 6-Methylhept-1-en-2,3-diol | C=C bond between C1 and C2 |

| Enol Form 2 | 6-Methylhept-2-en-2,3-diol | C=C bond between C2 and C3 |

The equilibrium generally favors the more stable keto form due to the greater strength of the C=O double bond compared to the C=C double bond. However, the stability of the enol form can be influenced by factors such as substitution (more substituted alkenes are more stable) and potential intramolecular hydrogen bonding between the two hydroxyl groups in the enol forms.

Synthesis of Structural Analogues and Derivatives with Modified Bioactivity (Non-Clinical Focus)

The presence of two reactive functional groups, a ketone and a secondary alcohol, makes this compound a versatile starting point for the synthesis of various structural analogues and derivatives. Modifications can be targeted at the heptane (B126788) backbone or the functional groups themselves.

The fundamental structure of β-hydroxy ketones is often assembled through an aldol reaction, a key carbon-carbon bond-forming reaction. libretexts.org By systematically varying the reactants in an aldol addition or condensation, a wide array of structural analogues with modified backbones can be synthesized. google.com

For instance, the synthesis of the core structure can be achieved by reacting an enolate from a ketone with an aldehyde. To create analogues of this compound, one could:

Vary the Ketone: Replacing acetone with other ketones (e.g., butanone, cyclohexanone) in the reaction would alter the portion of the backbone containing the C1 and C2 carbons. nih.gov

Vary the Aldehyde: Replacing isovaleraldehyde with other aldehydes (e.g., propanal, benzaldehyde) would modify the side of the backbone containing the iso-butyl group (C4 to C7). organic-chemistry.org

This modular approach allows for the creation of a library of related β-hydroxy ketones with different chain lengths, branching patterns, or the inclusion of cyclic or aromatic moieties.

The hydroxyl and ketone groups are amenable to a wide range of chemical transformations, enabling the synthesis of diverse derivatives.

Reactions at the Hydroxyl Group:

Oxidation: The secondary alcohol at C3 can be oxidized to a ketone using various oxidizing agents (e.g., chromic acid, PCC), which would yield a β-diketone (6-methylheptan-2,3-dione).

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions will form esters at the C3 position.

Etherification: The hydroxyl group can be converted into an ether (e.g., methyl ether, silyl (B83357) ether) by reacting it with alkyl halides or silyl halides in the presence of a base. Silyl ethers are often used as protecting groups in multi-step syntheses.

Reactions at the Ketone Group:

Reduction: The ketone at C2 can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of 6-methylheptane-2,3-diol.

Ketalization: Reaction with an alcohol or diol under acidic conditions can convert the ketone into a ketal. acs.org This is a common strategy to protect the ketone group from reacting while transformations are carried out elsewhere in the molecule. acs.org

Nucleophilic Addition: Organometallic reagents such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the carbonyl carbon, creating a tertiary alcohol at the C2 position and extending the carbon skeleton.

| Functional Group | Reaction Type | Reagent Example | Resulting Derivative Class |

| Hydroxyl (-OH) | Oxidation | Pyridinium chlorochromate (PCC) | β-Diketone |

| Hydroxyl (-OH) | Esterification | Acetic anhydride | Acetate Ester |

| Ketone (C=O) | Reduction | Sodium borohydride (NaBH₄) | Diol |

| Ketone (C=O) | Ketalization | Ethylene glycol, H⁺ | Cyclic Ketal |

| Ketone (C=O) | Grignard Addition | Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol |

The functional groups of this compound can serve as handles to attach the molecule to other chemical entities, forming conjugates or hybrid molecules. This strategy is employed to combine the properties of different molecular scaffolds.

For example, the hydroxyl group can be used as a point of attachment. It can be derivatized to form a linker, which is then connected to another molecule. A strategy for introducing amino or hydroxy groups to keto-steroids involves using heterobifunctional spacer reagents that react with the keto group, demonstrating a method for conjugation. sigmaaldrich.comsigmaaldrich.com Similarly, the ketone group could be converted into an oxime by reacting with an aminooxy-functionalized molecule, a common bioconjugation technique. sigmaaldrich.com

Furthermore, multicomponent reactions offer a pathway to synthesize complex molecules, such as α-hydroxyamides, by combining aldehydes or ketones with amines and other reagents in a single step. rsc.org This illustrates a synthetic route where the core keto-alcohol structure could be incorporated into a larger, more complex amide-containing molecule.

Advanced Analytical Chemistry and Structural Elucidation

Chromatographic Separation Techniques for Isolation and Purification

Chromatography is fundamental to the isolation and purity assessment of 3-Hydroxy-6-methylheptan-2-one. Various techniques are employed, each leveraging different principles of separation to achieve high resolution and purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of this compound. evitachem.com Reversed-phase (RP) HPLC methods are particularly effective. In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For compounds similar in structure, such as positional isomers, a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid is often employed. sielc.com The gradient or isocratic elution conditions can be optimized to achieve baseline separation from impurities or related compounds. Furthermore, HPLC is a critical tool for determining the enantiomeric ratio of chiral molecules like this compound, often through the use of chiral stationary phases. acs.orgacs.org

Table 1: Representative HPLC Conditions for Hydroxy-Ketone Analysis This table is based on methods used for structurally similar compounds.

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile / Water with Phosphoric Acid |

| Detection | UV, Refractive Index (RI), or Mass Spectrometry (MS) |

| Application | Purity assessment, preparative separation, enantiomeric ratio determination |

Gas Chromatography (GC) with Various Detectors

Gas Chromatography (GC) is another powerful technique for the analysis of volatile compounds like this compound. evitachem.com In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. Separation occurs based on the compound's boiling point and its interactions with the column's stationary phase. The choice of detector is crucial and depends on the analytical objective.

Flame Ionization Detector (FID): As one of the most common detectors, the FID is highly sensitive to organic compounds and is ideal for quantification. It works by pyrolyzing the eluting compounds in a hydrogen-air flame, which produces ions that generate a measurable current. scioninstruments.com

Thermal Conductivity Detector (TCD): The TCD is a universal, non-destructive detector that measures the difference in thermal conductivity between the carrier gas and the analyte-containing gas stream. scioninstruments.com It is less sensitive than the FID but is useful for detecting a wide range of compounds.

Mass Spectrometry (MS): When coupled with GC, mass spectrometry acts as a highly specific and sensitive detector (GC-MS), providing not only quantification but also structural information based on the mass-to-charge ratio and fragmentation patterns of the compound. nih.gov This is discussed in greater detail in section 5.2.2.

Table 2: Common GC Detectors and Their Applications

| Detector | Principle | Selectivity | Primary Use |

|---|---|---|---|

| Flame Ionization (FID) | Measures ions produced in a flame | Most organic compounds | Quantification |

| Thermal Conductivity (TCD) | Measures change in thermal conductivity | Universal | General purpose, non-destructive |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized molecules | Highly specific | Identification & Quantification |

Flash Chromatography and Thin Layer Chromatography (TLC)

For the purification of this compound on a preparative scale, such as after a chemical synthesis, flash chromatography is the method of choice. acs.orgacs.org This technique is a rapid form of column chromatography that uses a solid stationary phase, typically silica (B1680970) gel, and a solvent mobile phase. Pressure is applied to speed up the flow of the mobile phase, allowing for efficient separation of the target compound from byproducts and unreacted starting materials. chemistryhall.com

Thin Layer Chromatography (TLC) is an indispensable tool used in conjunction with flash chromatography. sigmaaldrich.com It is a simple, rapid, and inexpensive method for monitoring the progress of a reaction and for determining the optimal solvent system (mobile phase) for a preparative flash column separation. chemistryhall.com A small amount of the reaction mixture is spotted onto a TLC plate coated with a thin layer of stationary phase (e.g., silica). The plate is then developed in a chamber containing the chosen solvent, and the separated spots are visualized, often using UV light or a chemical stain. sigmaaldrich.com

Spectroscopic Methods for Comprehensive Structural Characterization

While chromatography is used for separation, spectroscopic methods provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, Chiral Derivatizing Agents)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

¹H NMR: Proton NMR provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of this compound would show distinct signals for the methyl protons, methylene (B1212753) protons, the methine proton attached to the hydroxyl-bearing carbon, and the methine proton in the isobutyl group.

¹³C NMR: Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. Key signals would include those for the carbonyl carbon (C2), the carbon bearing the hydroxyl group (C3), and the various aliphatic carbons.

2D-NMR: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are used to establish correlations between directly bonded protons and carbons, which is invaluable for unambiguous signal assignment. hmdb.ca

Chiral Derivatizing Agents: To determine the enantiomeric purity or absolute configuration, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used. nih.gov These reagents react with or form non-covalent complexes with the enantiomers of this compound to create diastereomeric species. These diastereomers are chemically non-equivalent and will exhibit separate, distinguishable signals in the NMR spectrum, allowing for their quantification. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Values are estimates based on standard chemical shift tables and data from analogous structures.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (-CH₃) | ~2.1 | ~25 |

| C2 (C=O) | - | ~210 |

| C3 (-CHOH) | ~3.8-4.0 | ~70 |

| C4 (-CH₂-) | ~1.3-1.5 | ~35 |

| C5 (-CH₂-) | ~1.2-1.4 | ~25 |

| C6 (-CH-) | ~1.7-1.9 | ~28 |

| C7, C8 (-CH(CH₃)₂) | ~0.9 | ~22 |

Mass Spectrometry (MS, HRMS, GC-MS/MS) for Elucidation of Fragmentation Pathways and Trace Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound.

GC-MS: In combination with Gas Chromatography, MS allows for the identification of this compound in a mixture. The resulting mass spectrum displays a molecular ion (M⁺) peak corresponding to the molecule's mass, along with a series of fragment ion peaks.

Fragmentation Pathways: The fragmentation pattern is a unique fingerprint that aids in structural elucidation. For this compound, characteristic fragmentation would include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group. This could result in the formation of an acetyl cation ([CH₃CO]⁺) at m/z 43. quizlet.com

Dehydration: The loss of a water molecule (H₂O) from the molecular ion, resulting in a peak at [M-18]⁺. libretexts.org

Cleavage adjacent to the hydroxyl group.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z values with very high precision, allowing for the determination of the exact molecular formula of the compound and its fragments, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (GC-MS/MS): For trace analysis or analysis in complex matrices, GC-MS/MS provides enhanced sensitivity and selectivity. researchgate.net In this technique, a specific parent ion is selected, fragmented further, and the resulting daughter ions are analyzed. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and improves detection limits. nih.gov

Table 4: Prominent Mass Spectral Peaks for the Isomer 6-Hydroxy-6-methylheptan-2-one This data is for a structural isomer and illustrates typical fragmentation for this class of compound. nih.gov

| m/z | Relative Intensity | Possible Fragment Ion |

|---|---|---|

| 59 | 99.99 | [(CH₃)₂C=OH]⁺ |

| 58 | 78.20 | [M - H₂O - C₄H₈]⁺ |

| 43 | 74.80 | [CH₃CO]⁺ |

| 116 | 23.60 | [M - H₂O - C₂H₄]⁺ or [M - COCH₃ + H]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying the key functional groups within a molecule.

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound is characterized by the presence of distinct absorption bands corresponding to its hydroxyl and carbonyl groups. A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding. A strong, sharp absorption peak is expected in the range of 1700-1725 cm⁻¹, characteristic of the C=O stretching vibration of the ketone functional group. Additional peaks corresponding to C-H stretching (around 2850-3000 cm⁻¹) and C-O stretching (around 1050-1260 cm⁻¹) would also be present.

Interactive Table: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |

| Ketone (C=O) | C=O Stretch | 1700-1725 | Strong, Sharp |

| Alkyl (C-H) | C-H Stretch | 2850-3000 | Medium to Strong |

| Alcohol (C-O) | C-O Stretch | 1050-1260 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. For this compound, the primary chromophore is the carbonyl group of the ketone. Ketones typically exhibit a weak n → π* transition in the UV region, expected to appear around 270-300 nm. A more intense π → π* transition would occur at a shorter wavelength, typically below 200 nm. The presence of the hydroxyl group, an auxochrome, may cause a slight shift in the absorption maximum (a solvatochromic shift) depending on the solvent used.

Interactive Table: Expected UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| Ketone (C=O) | n → π | 270-300 | Low |

| Ketone (C=O) | π → π | <200 | High |

Chiroptical Techniques (e.g., Electronic Circular Dichroism for Absolute Configuration)

Due to the presence of a chiral center at the C3 position, this compound exists as two enantiomers. Chiroptical techniques are essential for determining the absolute configuration (R or S) of these stereoisomers.

Electronic Circular Dichroism (ECD) is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, provides a unique fingerprint of the molecule's three-dimensional structure. To determine the absolute configuration of this compound, the experimental ECD spectrum would be compared with the theoretically calculated spectra for both the (R) and (S) enantiomers. A good correlation between the experimental and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration. The Cotton effect corresponding to the n → π* transition of the carbonyl chromophore is particularly informative for this determination.

Advanced Methods for Trace Analysis and Metabolomics Profiling

Understanding the presence and role of this compound in complex biological or environmental samples requires highly sensitive and selective analytical methods.

For the detection and quantification of trace levels of this compound, a volatile and semi-volatile compound, Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical approach. nih.govuantwerpen.be SPME is a solvent-free extraction technique that utilizes a coated fiber to adsorb and concentrate analytes from a sample matrix. nih.gov The choice of fiber coating is critical and would be optimized based on the polarity of this compound.

Following extraction, the analytes are thermally desorbed from the SPME fiber into the GC inlet for separation. The separated components then enter the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) data. The mass spectrum of this compound would exhibit a characteristic fragmentation pattern, allowing for its positive identification even in complex mixtures.

Interactive Table: SPME-GC-MS Parameters for Trace Analysis

| Parameter | Description | Typical Conditions |

| SPME | ||

| Fiber Coating | Stationary phase for analyte adsorption | Polydimethylsiloxane (PDMS) or a mixed-phase fiber |

| Extraction Mode | Headspace or direct immersion | Headspace for volatile analysis from a liquid or solid matrix |

| Extraction Time/Temp | Optimized for efficient analyte adsorption | Dependent on matrix and concentration |

| GC | ||

| Column | Stationary phase for separation | A non-polar or medium-polarity capillary column |

| Temperature Program | Ramped temperature for component separation | Optimized to resolve target analyte from matrix interferences |

| MS | ||

| Ionization Mode | Method for generating ions | Electron Ionization (EI) |

| Mass Analyzer | Separation of ions by m/z | Quadrupole or Time-of-Flight (TOF) |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM for high sensitivity and selectivity in targeted analysis |

To understand the biological significance of this compound, a multi-omics approach is invaluable. mdpi.com This strategy integrates data from various "omics" disciplines—such as metabolomics, transcriptomics, and proteomics—to provide a holistic view of a biological system. mdpi.comdrugbank.com If this compound is identified as a metabolite, its fluctuating levels can be correlated with changes in gene expression (transcriptomics) and protein abundance (proteomics) to elucidate its role in specific metabolic pathways. nih.gov

For instance, an increase in the concentration of this compound under certain conditions could be linked to the upregulation of genes encoding specific enzymes. By integrating these datasets, researchers can construct comprehensive models of biological networks and identify the specific pathways in which this compound is involved, potentially revealing its function as a signaling molecule, a metabolic intermediate, or a biomarker for a particular physiological state. drugbank.comnih.gov

Applications in Chemical Synthesis and Other Fields Non Human, Non Clinical

Role as a Key Intermediate in Organic Synthesis

As a key intermediate, 3-Hydroxy-6-methylheptan-2-one provides a foundational structure for the creation of more complex molecules. Its bifunctionality allows for a wide range of chemical modifications, making it a valuable tool for synthetic chemists.

While specific research detailing the direct use of this compound as a monomer for advanced polymer or functional material synthesis is not extensively documented in publicly available literature, its structural motifs are relevant to the development of such materials. The hydroxyl and ketone groups offer potential sites for polymerization reactions or for grafting onto other polymer backbones to impart specific functionalities. The development of novel precursors is a critical step in the engineering of new materials with controlled architectures and properties.

In the realm of complex molecule synthesis, this compound serves as a foundational building block. Organic synthesis often relies on a "building block" approach, where smaller, readily available molecules are pieced together to construct more intricate molecular frameworks. The structure of this compound, with its defined stereochemistry and functional groups, can be strategically incorporated into the synthesis of larger, more complex natural products or their analogues. For instance, its precursor, 6-methylheptan-2-one, is a known intermediate in the synthesis of Vitamin E and Vitamin A, highlighting the utility of this carbon skeleton in constructing biologically significant molecules. nih.gov

Contributions to Fragrance and Flavor Chemistry (Industrial Synthesis)

The sensory properties of volatile organic compounds are of significant interest to the fragrance and flavor industry. This compound and its derivatives contribute to the palette of scents and tastes available for commercial products. The industrial synthesis of such compounds is a critical aspect of this industry, ensuring a consistent and scalable supply. While detailed proprietary industrial synthesis routes are often not disclosed, the general chemical literature points to methods such as aldol (B89426) condensation followed by hydrogenation as plausible pathways for its production.

Utilization in Agri-Food Science and Pest Management (e.g., Pheromone Synthesis for Insect Control)

The application of chemical ecology in agriculture offers environmentally benign alternatives to traditional pesticides. Insect pheromones, which are chemical signals used for communication between members of the same species, are a key tool in integrated pest management (IPM) strategies. These pheromones can be used for monitoring pest populations, mass trapping, and mating disruption.

While direct evidence of this compound being a pheromone itself is limited, its structural analogues, such as (R)-3-hydroxyhexan-2-one, have been identified as major pheromone components for certain beetle species. The synthesis of these and other structurally similar pheromones often involves intermediates with hydroxy-ketone functionalities. Therefore, this compound represents a potential synthetic precursor or a model compound for the development of novel pest control agents. The synthesis of pheromones is a crucial area of research for developing sustainable agricultural practices.

Biotechnological Applications

Biotechnology offers powerful tools for chemical synthesis and modification. The use of enzymes and microorganisms can provide highly selective and environmentally friendly routes to valuable chemicals.

Biotransformation is the process by which microorganisms or their enzymes catalyze the conversion of one chemical compound into another. This can be a powerful method for producing complex molecules that are difficult to synthesize through traditional chemical means. This compound, with its chiral center and functional groups, presents an interesting substrate for biotransformation studies.

Researchers can explore the use of various microorganisms (bacteria, yeasts, fungi) or isolated enzymes to perform stereoselective reductions of the ketone, oxidations of the alcohol, or other modifications. Such studies can lead to the production of enantiomerically pure forms of the compound or novel derivatives with potentially valuable properties. While specific, detailed studies on the biotransformation of this compound are not widely reported, the field of microbial biotransformation is a vibrant area of research with the potential to unlock new applications for this versatile molecule.

Development of Bio-Inspired Synthetic Routes

The development of bio-inspired synthetic routes for obtaining this compound draws inspiration from nature's own chemical factories. The core structure of this compound, specifically the β-hydroxy ketone motif, is prevalent in various natural products. For instance, the closely related (R)-6-hydroxy-6-methylheptan-2-yl moiety is a structural component found in metabolites of the fungus Aspergillus versicolor and is also part of the side chain of 25-Hydroxytachysterol, a metabolite of vitamin D. The existence of these molecules in nature implies the presence of specific biosynthetic pathways and enzymes that construct this framework with high precision.

Bio-inspired synthesis aims to mimic these natural processes by employing biocatalysts, such as isolated enzymes or whole-cell systems, to achieve chemical transformations under mild and environmentally friendly conditions. nih.govresearchgate.netproquest.com These methods offer significant advantages over traditional chemical synthesis, particularly in achieving high stereoselectivity, which is crucial for producing specific enantiomers of chiral molecules like this compound.

Enzymatic Approaches to β-Hydroxy Ketone Synthesis

The synthesis of β-hydroxy ketones is a prime target for biocatalysis. Two main enzymatic strategies are particularly relevant to constructing the this compound backbone: aldol additions and stereoselective ketone reductions.

Computational and Theoretical Studies

Quantum Chemical Calculations for Conformational Analysis and Spectroscopic Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the conformational landscape and predicting the spectroscopic properties of molecules. nih.govmdpi.com

Conformational Analysis: The presence of a single bond between the C3 and C4 carbons in 3-Hydroxy-6-methylheptan-2-one allows for rotation, leading to various spatial arrangements or conformers. A comprehensive conformational analysis would typically be performed using a DFT method, such as B3LYP, paired with a basis set like 6-31G(d,p), to locate the most stable conformers. researchgate.net This process involves optimizing the geometry of different starting structures to find local minima on the potential energy surface. The relative energies of these conformers determine their population at a given temperature, with the lowest energy conformer being the most abundant. Intramolecular hydrogen bonding between the hydroxyl group at C3 and the ketone oxygen at C2 is a key interaction that would be investigated, as it can significantly stabilize certain conformations.

Table 1: Hypothetical Relative Energies of this compound Conformers Below is a hypothetical data table illustrating the potential outcomes of a DFT calculation for different conformers, showing their relative stability.

| Conformer | Key Dihedral Angle (O=C2-C3-O-H) | Relative Energy (kcal/mol) | Intramolecular H-Bond (O-H···O=C) |

| A (Global Minimum) | ~0° | 0.00 | Yes |

| B | ~60° | 1.52 | No |

| C | ~120° | 2.78 | No |

| D | ~180° | 3.15 | No |

Note: This data is illustrative and represents typical results from such a study.

Spectroscopic Prediction: Once the geometries of the stable conformers are determined, their spectroscopic properties, such as NMR and IR spectra, can be predicted. rsc.orgrsc.org

NMR Spectroscopy: Calculating nuclear magnetic shielding constants is a common application of DFT. These theoretical values can be converted into chemical shifts (δ) and compared with experimental data to aid in structural confirmation. nih.gov Advanced protocols can achieve high accuracy for predicting both ¹H and ¹³C NMR chemical shifts. nih.gov

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared spectrum. nih.gov This predicted spectrum can be compared to an experimental one to identify characteristic peaks, such as the O-H stretch (around 3400 cm⁻¹) and the C=O stretch (around 1715 cm⁻¹).

Molecular Dynamics Simulations for Reactivity Pathways

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of chemical processes. acs.org For this compound, MD simulations can be used to explore potential reaction pathways, such as its formation via the aldol (B89426) reaction or its subsequent dehydration.

Investigating Reaction Mechanisms: A key reaction involving this compound is the aldol addition, which is its primary synthetic route. MD simulations can model the interaction between the enolate of acetone (B3395972) and the aldehyde (4-methylpentanal) in a solvent environment. acs.orgacs.org These simulations can help elucidate the role of catalysts and solvent molecules in the reaction, map the free energy surface, and identify the transition states for the C-C bond formation. nih.govnih.gov

Another relevant pathway to study would be the acid- or base-catalyzed dehydration of the hydroxyl group to form an α,β-unsaturated ketone. MD simulations can track the atomic motions during this elimination reaction, helping to determine the energy barriers and whether the mechanism is stepwise (E1 or E1cb) or concerted (E2). researchgate.net

Table 2: Potential Parameters for an MD Simulation of Aldol Addition This table outlines typical parameters that would be defined for an MD simulation studying the formation of this compound.

| Parameter | Description | Example Value/Type |

| System | Reactants, catalyst, and solvent molecules in a simulation box. | Acetone, 4-methylpentanal (B1672222), NaOH, Water |

| Force Field | A set of equations and parameters to describe the potential energy. | DREIDING or AMBER |

| Ensemble | Statistical ensemble defining the thermodynamic state. | NVT (constant Number of particles, Volume, Temperature) |

| Temperature | The temperature at which the simulation is run. | 298 K (25 °C) |

| Simulation Time | The duration of the simulation. | 10-100 nanoseconds |

| Time Step | The interval between successive calculations. | 1 femtosecond |

Note: This data is illustrative of a typical MD simulation setup.

Structure-Activity Relationship (SAR) Modeling for Designed Analogues (Non-Clinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. wikipedia.orgfiveable.melibretexts.org While no specific clinical or biological activity is a focus here, QSAR can be used to model other properties, such as odor intensity or receptor binding affinity in a non-clinical context.

A hypothetical QSAR study on analogues of this compound would involve several key steps: libretexts.org

Data Set Generation: A series of analogues would be designed by modifying the parent structure, for example, by changing the length of the alkyl chain, substituting the hydroxyl group, or adding functional groups to the isobutyl moiety.

Descriptor Calculation: For each analogue, a set of numerical values known as molecular descriptors would be calculated. These can include physicochemical properties (e.g., LogP for lipophilicity, molecular weight), electronic descriptors (e.g., partial charges), and topological descriptors (e.g., branching indices). ijsdr.orgslideshare.net

Model Development: A mathematical model would be created using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to correlate the descriptors (independent variables) with the measured activity (dependent variable). fiveable.me

Model Validation: The predictive power of the model would be rigorously tested to ensure its reliability. wikipedia.org

Table 3: Illustrative QSAR Data for Hypothetical Analogues This table presents a hypothetical dataset for a QSAR study, linking structural modifications to a theoretical activity score.

| Compound | R1 Group (at C1) | R2 Group (at C6) | LogP (Descriptor) | Molecular Weight (Descriptor) | Predicted Activity Score |

| Parent | -CH₃ | -CH(CH₃)₂ | 1.45 | 144.21 | 1.00 |

| Analogue 1 | -CH₂CH₃ | -CH(CH₃)₂ | 1.95 | 158.24 | 1.25 |

| Analogue 2 | -CH₃ | -C(CH₃)₃ | 1.89 | 158.24 | 0.85 |

| Analogue 3 | -CH₃ | -Cyclohexyl | 2.81 | 184.28 | 1.10 |

Note: The "Predicted Activity Score" is a hypothetical value for illustrative purposes.

Retrosynthetic Analysis and Pathway Prediction

Retrosynthetic analysis is a method for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available precursors. libretexts.org For this compound, a classic β-hydroxy ketone, the primary disconnection is based on the aldol reaction. researchgate.netyoutube.com

The Aldol Disconnection: The most logical retrosynthetic step is to disconnect the C3-C4 bond. libretexts.org This bond is formed in an aldol addition reaction. This disconnection reveals two simpler precursor molecules: an enolate (the nucleophile) and a carbonyl compound (the electrophile).

Target Molecule: this compound

Retrosynthetic Arrow: ⇒

Precursors: The disconnection leads to the enolate of acetone and 4-methylpentanal (also known as isovaleraldehyde). evitachem.com

This analysis predicts that the forward synthesis can be achieved by reacting acetone with 4-methylpentanal under basic or acidic conditions. wikipedia.org

Predicted Synthetic Pathway:

Enolate Formation: A base (e.g., sodium hydroxide) removes an acidic α-proton from acetone to form a resonance-stabilized enolate. youtube.com

Nucleophilic Attack: The acetone enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylpentanal.

Protonation: The resulting alkoxide intermediate is protonated (typically by water in the reaction mixture) to yield the final product, this compound.

This predicted pathway is a standard and efficient method for constructing β-hydroxy ketones. evitachem.com

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of 3-Hydroxy-6-methylheptan-2-one typically involves an aldol (B89426) condensation of isovaleraldehyde (B47997) and acetone (B3395972), followed by hydrogenation. evitachem.comgoogle.com While effective, this method presents opportunities for improvement in terms of sustainability and efficiency. Future research is expected to focus on several key areas to develop greener synthetic pathways.

One promising direction is the exploration of biocatalysis. The use of enzymes or whole-cell systems could offer highly selective and environmentally benign alternatives to traditional chemical catalysts. This approach could potentially reduce the need for harsh reaction conditions, minimize byproduct formation, and simplify purification processes.

The principles of green chemistry will be central to these new synthetic strategies. This includes the use of safer, renewable solvents, minimizing energy consumption, and designing processes with high atom economy.

Table 1: Comparison of Synthetic Route Philosophies

| Feature | Conventional Synthesis | Future Sustainable Synthesis |

|---|---|---|

| Catalyst | Precious metals (e.g., Palladium) | Biocatalysts, Earth-abundant metals |

| Solvents | Traditional organic solvents | Green/Renewable solvents |

| Efficiency | Multi-step, potential for byproducts | High atom economy, reduced waste |

| Conditions | Often requires elevated temperature/pressure | Milder, energy-efficient conditions |

Exploration of Undiscovered Biological Roles and Natural Sources

While the synthetic aspects of this compound are understood, its natural occurrence and biological functions remain largely unexplored. A significant future research direction will be the systematic screening of natural sources for this compound and its analogs. Endophytic fungi, known for producing a diverse array of secondary metabolites, represent a particularly promising area for investigation.

There is evidence to suggest that structurally related compounds play roles in chemical communication. For instance, the 6-hydroxy-6-methylheptan-2-yl moiety has been identified as part of a mouse sex pheromone, highlighting a potential role for this class of compounds in biological signaling. Future studies could involve metabolomic analysis of various organisms to identify new natural sources and explore the ecological significance of this compound. This research could unveil roles in insect communication, microbial interactions, or plant defense mechanisms.

Advancements in Stereocontrolled Synthesis and Derivatization

This compound possesses a chiral center, meaning it can exist in different stereoisomeric forms. The biological activity of chiral molecules is often highly dependent on their specific stereochemistry. Consequently, a critical area for future research is the development of advanced methods for stereocontrolled synthesis.

Drawing inspiration from progress in other areas of organic synthesis, researchers will likely apply powerful techniques to control the stereochemical outcome of the synthesis of this compound. This includes the use of chiral catalysts, such as chiral Brønsted acids or palladium complexes, which have proven effective in creating specific stereoisomers in other molecular systems. acs.orgacs.orgnih.govrsc.org Achieving high enantioselectivity and diastereoselectivity will be paramount.

Furthermore, stereocontrolled synthesis will enable the creation of a diverse library of stereochemically pure derivatives. The hydroxyl and ketone functional groups of this compound offer versatile handles for chemical modification through reactions like oxidation, reduction, and substitution. evitachem.comevitachem.com By creating specific stereoisomers of these derivatives, researchers can conduct detailed structure-activity relationship (SAR) studies to probe their biological functions with high precision.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Table 2: Potential AI/ML Applications for this compound Research

| Application Area | AI/ML Tool/Technique | Potential Outcome |

|---|---|---|

| Synthesis | Retrosynthesis Prediction Algorithms | Discovery of novel and more efficient synthetic pathways. |

| Discovery | Graph Neural Networks, Transfer Learning | Prediction of biological activity for new derivatives. astrazeneca.com |

| Biological Roles | Pattern Recognition, Deep Learning | Identification of the compound in metabolomic data; analysis of behavioral responses. thecuriosity.ai |

Expansion of Applications in Non-Human Biotechnological Systems

Future research will likely expand the practical applications of this compound beyond the laboratory, particularly in non-human biotechnological systems. Given the evidence of related compounds acting as pheromones, a significant area of development could be in agriculture for pest management. The compound could be investigated as a species-specific attractant for use in monitoring traps or as part of a lure-and-kill or mating disruption strategy, offering an environmentally friendly alternative to broad-spectrum pesticides.

The fragrance and flavoring properties of this compound and related molecules also suggest potential industrial biotechnology applications. evitachem.comevitachem.com Fermentation processes using genetically engineered yeast or bacteria could be developed for the sustainable, large-scale production of the compound. This bio-based manufacturing approach can offer advantages in terms of cost, scalability, and environmental impact compared to traditional chemical synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.